molecular formula C18H20N6O B2847700 4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide CAS No. 1170918-92-9

4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide

Cat. No.: B2847700
CAS No.: 1170918-92-9
M. Wt: 336.399
InChI Key: AEEPAOFMVUNGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is a benzamide derivative featuring a 4-ethylbenzamide moiety linked via a two-carbon ethylamino chain to a pyrimidine ring substituted at the 6-position with a pyrazole group. The ethyl group at the benzamide’s 4-position may influence lipophilicity and binding interactions, while the pyrimidine-pyrazole core could mediate hydrogen bonding or π-π stacking with target proteins .

Properties

IUPAC Name

4-ethyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-2-14-4-6-15(7-5-14)18(25)20-10-9-19-16-12-17(22-13-21-16)24-11-3-8-23-24/h3-8,11-13H,2,9-10H2,1H3,(H,20,25)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEPAOFMVUNGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the pyrimidine ring: This involves the condensation of a suitable amidine with a β-dicarbonyl compound.

    Coupling of the pyrazole and pyrimidine rings: This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Attachment of the ethylbenzamide moiety: This final step can be accomplished through an amide coupling reaction using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Substituent on the Benzamide Ring

The compound’s closest analog is 4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (CAS: 957505-35-0, C₁₇H₁₈N₆O, MW: 322.37 g/mol) . The primary differences are:

Benzamide substituent : Methyl (analog) vs. ethyl (target compound).

Heterocyclic core : Pyridazine (analog) vs. pyrimidine (target compound).

Parameter Target Compound Analog (CAS 957505-35-0)
Benzamide Substituent 4-ethyl 4-methyl
Heterocyclic Core Pyrimidine (N at 1,3 positions) Pyridazine (N at 1,2 positions)
Molecular Formula C₁₈H₂₀N₆O (inferred) C₁₇H₁₈N₆O
Molecular Weight ~336.39 g/mol (calculated) 322.37 g/mol

Implications of Structural Differences

  • Heterocyclic Core : Pyrimidine’s nitrogen positions (1,3) favor hydrogen bonding with kinase ATP-binding sites, whereas pyridazine (1,2) may alter binding orientation or selectivity .

Structural Analysis Tools

The CCP4 suite (Collaborative Computational Project, Number 4) is widely used for protein crystallography, enabling precise determination of ligand-binding modes . pyridazine cores interact with target proteins, guiding SAR (structure-activity relationship) optimization.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide, and what purification challenges are commonly encountered?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Formation of the pyrimidine core via condensation of 6-aminopyrimidine derivatives with ethyl-substituted benzoyl chloride.
  • Introduction of the pyrazole moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Final coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzamide and ethylamino-pyrimidine intermediates .
    • Purification Challenges :
  • Byproduct removal (e.g., unreacted amines or acylating agents) requires column chromatography with gradients of ethyl acetate/methanol .
  • High-resolution mass spectrometry (HRMS) and reverse-phase HPLC are critical for confirming purity (>95%) .

Q. Which spectroscopic and computational techniques are essential for structural confirmation of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and coupling patterns (e.g., pyrazole protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ at m/z ~434) .
  • X-ray Crystallography : For resolving 3D conformation and intermolecular interactions (e.g., using the CCP4 suite for data processing) .

Q. How do the pyrazole and pyrimidine moieties influence the compound's solubility and stability?

  • Solubility : The pyrimidine ring enhances water solubility via hydrogen bonding, while the ethyl-benzamide group contributes to lipophilicity. Solubility can be optimized using co-solvents like DMSO or cyclodextrin inclusion complexes .
  • Stability :

  • Degradation under acidic conditions (pH <3) due to pyrimidine ring protonation. Stability assays (e.g., HPLC monitoring over 24h) are recommended for formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity) for this compound?

  • Experimental Design :

  • Target-Specific Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to distinguish off-target effects .
  • Cellular Validation : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) with non-malignant cells (e.g., HEK293) to assess selectivity .
  • Mechanistic Studies : Employ siRNA knockdown or CRISPR-edited cell lines to confirm target dependency .

Q. What strategies optimize the synthesis yield during scale-up from milligram to gram quantities?

  • Process Chemistry Adjustments :

  • Replace batch reactions with flow chemistry for pyrazole coupling to improve heat transfer and reduce side reactions .
  • Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier recycling) .
    • Catalyst Screening : Test Pd/C or Ni-based catalysts for hydrogenation steps to enhance efficiency .

Q. How can molecular docking and dynamics simulations predict binding modes with kinase targets?

  • Protocol :

  • Protein Preparation : Retrieve kinase structures (e.g., PDB: 3POZ) and perform energy minimization with GROMACS .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on pyrimidine’s hydrogen bonding with ATP-binding pockets .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Q. What are the key considerations for designing derivatives with improved pharmacokinetic profiles?

  • Derivatization Strategies :

  • Lipophilicity Adjustment : Introduce trifluoromethyl groups (as in ) to enhance metabolic stability .
  • Bioisosteric Replacement : Replace the ethyl group with cyclopropyl to reduce CYP450-mediated oxidation .
    • In Silico ADMET Prediction : Tools like SwissADME can forecast permeability (e.g., Blood-Brain Barrier penetration) and toxicity risks .

Comparative Analysis of Structurally Similar Compounds

Compound NameKey Structural FeaturesNotable BioactivityReference
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamidePyrimidine, dimethylpyrazole, difluorobenzamideEnhanced kinase selectivity
4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamideThiazolo-pyridine, ethoxy-benzamideAnticancer (in vivo efficacy)
N-(2-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl})benzamidePyridinyl-pyrazole, benzamideAntimicrobial (Gram-positive bacteria)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.